
Cyslabdan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyslabdan is an inhibitor of Pentaglycine Interpeptide Bridge Synthesis.
科学的研究の応用
Synergistic Effects with Antibiotics
Cyslabdan has been shown to significantly enhance the activity of various β-lactam antibiotics against MRSA. Notably, it exhibited a remarkable potentiation effect on imipenem and carbapenems, increasing their effectiveness by over 1,000-fold. However, its effects were not observed with other antibiotic classes such as glycopeptides or tetracyclines. The following table illustrates the extent of potentiation observed:
Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Potentiation Factor |
---|---|---|---|
Imipenem | 16 | 0.015 | 1,067 |
Carbapenems | Variable | Significant reduction | Up to 1,000 |
Vancomycin | Variable | No change | None |
Tetracycline | Variable | No change | None |
Case Studies and Clinical Implications
Several studies have explored the clinical implications of this compound as an adjunct therapy for treating MRSA infections:
- Combination Therapy : In vitro studies demonstrated that this compound can be used alongside imipenem to treat MRSA infections effectively. This combination could potentially reduce treatment duration and improve patient outcomes.
- Resistance Management : The ability of this compound to inhibit FemA suggests a new approach to managing antibiotic resistance in MRSA strains that are increasingly resistant to conventional therapies.
- Therapeutic Development : Ongoing research is focused on developing this compound derivatives or formulations that enhance its stability and bioavailability for clinical use.
化学反応の分析
Key Synthetic Routes and Reaction Mechanisms
The synthesis of cyslabdan involves a multi-step sequence to construct its decalin core and incorporate the N-acetyl-L-cysteine moiety. A pivotal step is the stereoselective epoxidation of allylic alcohol 5 using m-chloroperbenzoic acid (mCPBA), yielding epoxide 6 with confirmed stereochemistry via conversion to triol 7 . Subsequent Dess–Martin oxidation and LiAl(t-BuO)₃H reduction enabled configurational inversion at the C7-hydroxy group, producing intermediate 8 .
Further steps include Swern oxidation to generate aldehyde 9 and Wittig olefination to construct the diene system, culminating in epoxide 3 . The stereochemistry of intermediates was validated using nuclear Overhauser effect (NOE) experiments .
SN2 Reaction Optimization for Cysteine Moiety Incorporation
The introduction of the N-acetyl-L-cysteine unit at the sterically hindered C17 position required optimization of SN2 reaction conditions . Key trials are summarized below:
Run | Reagents (eq.) | Solvent | Temp. | Time | Yield (%) |
---|---|---|---|---|---|
1 | N-Acetyl-L-cysteine (3) | Pyridine | r.t.–90°C | 16 h | Decomposed |
2 | N-Acetyl-L-cysteine (3), NaH (3.1) | THF | 0°C–r.t. | 1 h | 61 |
3 | N-Acetyl-L-cysteine (3), NaH (2.5) | DMF | 0°C | 5 min | 76 |
Optimal conditions (Run 3) in DMF at 0°C achieved 76% yield via rapid SN2 displacement, minimizing decomposition .
Structural Revision and Stereochemical Corrections
Initial synthesis based on the reported structure (C8-S) revealed discrepancies in NMR data compared to natural this compound . Revised synthesis targeting the C8-R configuration employed Grubbs second-generation catalyst for cross metathesis and stereoselective reduction of ketone 27 with DIBAL, yielding lactol 22 . Final coupling of epoxydiene 21 with N-acetyl-L-cysteine under mild basic conditions confirmed the revised structure (C8-R), matching natural this compound’s optical rotation ([α]D²⁶ = +32.4) .
Biochemical Interactions and Reaction with FemA
This compound inhibits FemA , an enzyme critical for pentaglycine interpeptide bridge synthesis in MRSA. Binding assays confirmed affinity for FemA and FemB but not FemX . Accumulation of nonglycyl and monoglycyl murein monomers in MRSA cell walls validated FemA inhibition, reducing β-lactam resistance .
特性
CAS番号 |
956507-17-8 |
---|---|
分子式 |
C25H41NO5S |
分子量 |
467.665 |
IUPAC名 |
N-acetyl-S-(((1R,2S,3S,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalen-2-yl)methyl)-L-cysteine |
InChI |
InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20?,21-,24+,25-/m0/s1 |
InChIキー |
PSUMRJNLBIVEFF-HSBZVRLGSA-N |
SMILES |
C[C@@]12C(C[C@H](O)[C@@](CSC[C@H](NC(C)=O)C(O)=O)(O)[C@@H]2C/C=C(C=C)\C)C(C)(C)CCC1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cyslabdan |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。